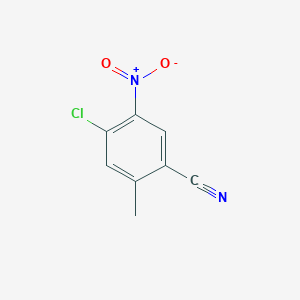

4-Chloro-2-methyl-5-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKOLWLJMJBJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443037 | |

| Record name | 4-Chloro-2-methyl-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178448-14-1 | |

| Record name | 4-Chloro-2-methyl-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Chloro 2 Methyl 5 Nitrobenzonitrile

Established Reaction Pathways for Nitrile Group Introduction on Substituted Aromatics

A common and effective strategy for synthesizing substituted benzonitriles involves introducing the nitrile group onto a pre-functionalized aromatic ring. This approach is often favored as it can simplify purification and avoid undesirable side reactions associated with modifying a benzonitrile (B105546) core.

Cyanation Reactions of Halogenated Precursors

The displacement of a halogen atom with a cyanide group is a fundamental transformation in aromatic chemistry for the synthesis of benzonitriles.

The Rosenmund–von Braun reaction is a classic method for converting aryl halides into aryl nitriles using copper(I) cyanide (CuCN), typically at high temperatures. organic-chemistry.orgwikipedia.org This reaction is generally performed in a high-boiling polar solvent like N,N-dimethylformamide (DMF), pyridine, or nitrobenzene. organic-chemistry.orgnumberanalytics.comnumberanalytics.com The mechanism is thought to proceed through an oxidative addition of the aryl halide to the copper(I) species, forming a transient aryl-Cu(III)-halide intermediate, followed by reductive elimination to yield the aryl nitrile and copper(I) halide. numberanalytics.com

While a direct synthesis of 4-chloro-2-methyl-5-nitrobenzonitrile via this method is not extensively documented, the synthesis of the closely related compound, 4-chloro-2-nitrobenzonitrile, from 2,5-dichloronitrobenzene provides a relevant and illustrative example. google.comgoogle.comepo.org In this process, 2,5-dichloronitrobenzene is heated with CuCN in a solvent such as DMF. google.com The reaction selectively displaces the chlorine atom at the 1-position, which is activated by the ortho-nitro group, to yield the desired benzonitrile. The addition of a small amount of an inorganic cyanide, like potassium cyanide (KCN), can facilitate the reaction. google.comgoogle.com

The conditions for this type of transformation require elevated temperatures, often in the range of 140°C to 170°C, for several hours to achieve good conversion. google.com

Table 1: Examples of Rosenmund-von Braun type Cyanation for a Related Compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dichloronitrobenzene | CuCN, KCN | DMF | 165-170 | 5.5 | ~73 | google.com |

| 2,5-Dichloronitrobenzene | CuCN | DMF | Reflux | 3.5 | 63 | google.com |

This table is based on the synthesis of 4-chloro-2-nitrobenzonitrile, a structural analog.

However, the classical Rosenmund-von Braun reaction has limitations, including the need for stoichiometric or excess amounts of toxic copper cyanide, high reaction temperatures that can limit functional group tolerance, and often difficult product purification. organic-chemistry.orgthieme-connect.de Modern modifications, such as the use of L-proline as an additive, have been shown to promote the reaction at lower temperatures (80–120 °C), enhancing its applicability. thieme-connect.de

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and more versatile alternative to copper-mediated cyanations. These methods generally proceed under milder conditions, exhibit greater tolerance for a wide range of functional groups, and can be effective for a broader scope of aryl halides, including the less reactive aryl chlorides. nih.gov

A variety of palladium catalysts and cyanide sources have been developed. Zinc cyanide (Zn(CN)₂) is a commonly used reagent in these protocols because it is significantly less toxic than alkali metal cyanides like KCN or NaCN. nih.govnih.gov The reaction typically involves a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂, combined with a phosphine (B1218219) ligand, like dppf (1,1'-bis(diphenylphosphino)ferrocene). researchgate.netorganic-chemistry.org The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, which can be susceptible to deactivation by excess cyanide ions. nih.gov

This methodology has been successfully applied to the cyanation of various electron-deficient and electron-rich aryl chlorides. researchgate.net For instance, a practical method using a heterogeneous Pd/C catalyst with dppf and Zn(CN)₂ has been developed, offering advantages like easier catalyst removal and reduced palladium contamination in the final product. organic-chemistry.org Recent advancements have even enabled these reactions to occur at or near room temperature in aqueous solvent systems, further increasing their safety and environmental compatibility. nih.gov

Table 2: Overview of Palladium-Catalyzed Cyanation Systems

| Palladium Source | Ligand | Cyanide Source | Typical Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | dppf | Zn(CN)₂ | DMF | Effective for aryl chlorides | researchgate.net |

| Pd/C | dppf | Zn(CN)₂ | DMAC | Heterogeneous, scalable | organic-chemistry.org |

| Palladacycle Precatalyst | Biaryl phosphine (built-in) | Zn(CN)₂ | H₂O/THF | Mild, low temperature (rt - 40°C) | nih.gov |

| Pd(OAc)₂ | Various | K₄[Fe(CN)₆] | DMF | Non-toxic cyanide source | nih.govrsc.org |

Nitration of Substituted Benzonitrile Derivatives

An alternative synthetic route involves the introduction of the nitro group onto an existing benzonitrile scaffold. In the context of this compound, this would entail the nitration of 4-chloro-2-methylbenzonitrile (B1345701). This reaction is a type of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring. libretexts.org In 4-chloro-2-methylbenzonitrile, the substituents are:

-CN (cyano group): A meta-director and strongly deactivating. libretexts.orgunizin.org

-Cl (chloro group): An ortho, para-director and weakly deactivating. unizin.orgorganicchemistrytutor.com

-CH₃ (methyl group): An ortho, para-director and activating. libretexts.org

The directing effects of these groups are combined. The activating methyl group and the chloro group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions ortho and para relative to themselves. The deactivating cyano group directs meta.

The position ortho to the methyl group and meta to the chloro group is C-3.

The position ortho to the chloro group and meta to the methyl group is C-5.

The position para to the methyl group and meta to the cyano group is C-5.

The position para to the chloro group is C-1 (already substituted).

Considering these influences, the C-5 position is strongly favored as it is activated by both the ortho chloro and para methyl directing effects, and it is also meta to the deactivating cyano group. Therefore, nitration of 4-chloro-2-methylbenzonitrile is expected to selectively yield this compound. A similar selective nitration is seen in the synthesis of 2-chloro-5-nitrobenzoic acid from o-chlorobenzoic acid. google.com

Introduction of Halogen and Methyl Groups on Benzonitrile Scaffolds

Synthesizing the target molecule by first starting with benzonitrile and then adding the chloro, methyl, and nitro groups is a theoretically possible but synthetically challenging pathway. This route involves sequential electrophilic aromatic substitution reactions, and controlling the regioselectivity at each step would be difficult.

The cyano group is a strong deactivating group and a meta-director. libretexts.orgunizin.org Therefore, the first electrophilic substitution on benzonitrile, such as chlorination or nitration, would primarily occur at the meta-position. Subsequent substitutions would be directed by both the cyano group and the newly introduced substituent, leading to complex mixtures of isomers that would be difficult to separate and would likely result in a low yield of the desired 1,2,4,5-tetrasubstituted product. For these reasons, this approach is generally not preferred over pathways that begin with a more suitably substituted benzene (B151609) precursor.

Development and Refinement of Novel Synthetic Strategies

Research in the synthesis of complex aromatic nitriles continues to focus on improving efficiency, safety, and environmental sustainability. For a molecule like this compound, refinement of existing methods and the development of novel routes are of interest.

A key area of development is the move away from the harsh conditions of the traditional Rosenmund-von Braun reaction. thieme-connect.de The evolution towards palladium-catalyzed cyanations represents a significant refinement, offering milder conditions and broader substrate scope. nih.govrsc.org Further innovations in this area include the development of highly active catalyst systems that can function at low catalyst loadings and room temperature, and the use of heterogeneous catalysts like Pd/C which simplify product purification and catalyst recycling. nih.govorganic-chemistry.org

Another important trend is the use of less toxic and safer reagents. The substitution of highly toxic alkali cyanides with zinc cyanide or the non-toxic potassium ferrocyanide (K₄[Fe(CN)₆]) in palladium-catalyzed reactions is a major step forward in green chemistry. nih.govnih.gov

Novel catalytic systems are also being explored. For example, the ammoxidation of substituted toluenes offers a direct route to benzonitriles. The ammoxidation of chlorotoluenes has been shown to produce chlorobenzonitriles with high selectivity using specialized catalysts, such as transition metal oxide clusters within zeolite pores. medcraveonline.com While not a direct route to the target compound, this technology represents a frontier in nitrile synthesis that could potentially be adapted for more complex substrates.

Furthermore, strategies that build the molecule through novel bond-forming reactions, such as the atroposelective synthesis of axially chiral benzonitriles, highlight the ongoing innovation in creating substituted nitrile compounds. nih.gov These advanced methods, while developed for specific applications, contribute to the broader toolkit available for constructing complex molecules like this compound.

Regioselective Functionalization Approaches

The specific arrangement of substituents in this compound (a chloro group at position 4, a methyl group at position 2, and a nitro group at position 5 relative to the nitrile) necessitates a carefully planned synthetic route that controls the position of each functional group. The directing effects of the substituents already present on the benzene ring are paramount in electrophilic aromatic substitution reactions.

A plausible synthetic pathway could begin with the nitration of 4-chloro-2-methylbenzonitrile. In this scenario, the existing substituents would direct the incoming nitro group. The methyl group is an activating, ortho, para-director, while the chloro and nitrile groups are deactivating, with the chloro group being an ortho, para-director and the nitrile group a meta-director. The combined influence of these groups makes the prediction of the major isomer complex, often leading to a mixture of products requiring separation.

An alternative approach to ensure specific regiochemistry involves using a directing group that can be removed after the desired substitution. For the synthesis of the related compound, 4-chloro-2-methyl-5-nitrophenol, a sulfonyl group is temporarily introduced to direct the incoming nitro group specifically to the 5-position. A similar strategy could hypothetically be employed in the synthesis of this compound.

Another powerful method for introducing a nitrile group at a specific position is the Sandmeyer reaction. nih.gov This reaction transforms an aryl diazonium salt, derived from a primary aromatic amine, into an aryl nitrile using a copper(I) cyanide catalyst. nih.govgoogle.com For instance, the synthesis of the isomer, 5-Chloro-2-methyl-4-nitrobenzonitrile, utilizes a Sandmeyer reaction starting from 5-chloro-2-methyl-4-nitroaniline. A similar approach for the target compound would necessitate the synthesis of 4-amino-2-chloro-5-methylbenzonitrile, followed by diazotization and reaction with CuCN.

The table below summarizes the directing effects of the relevant functional groups in electrophilic aromatic substitution, which are crucial for planning a regioselective synthesis.

| Functional Group | Type | Directing Effect |

| -CH₃ (Methyl) | Activating | ortho, para |

| -Cl (Chloro) | Deactivating | ortho, para |

| -CN (Nitrile) | Deactivating | meta |

| -NO₂ (Nitro) | Deactivating | meta |

This table illustrates the directing influence of individual substituents on an aromatic ring during electrophilic substitution.

Green Chemistry Principles in Synthesis

Traditional methods for the synthesis of nitroaromatics often involve harsh conditions, such as the use of strong acids and high temperatures, which can lead to the formation of hazardous byproducts and waste streams. nih.govnih.gov Green chemistry principles aim to mitigate these issues by designing more environmentally benign chemical processes.

While specific green synthesis routes for this compound are not extensively documented, general strategies in nitroaromatic synthesis can be considered. One approach is the development of catalyst-free and solvent-free reactions. For example, a highly efficient green protocol has been developed for the synthesis of nitroamines and nitrosulfides via the Michael addition of amines and thiols to nitroolefins, which proceeds by simple mixing or grinding at room temperature, often in quantitative yield without the need for chromatographic purification. rsc.org

Another emerging area is the use of nanoreactors in aqueous media. A tetrahedral capsule has been used as a nanoreactor to synthesize nitrones in water, which can reduce reaction times and simplify product separation, offering an eco-friendly alternative to methods requiring dry organic solvents. mdpi.com Such supramolecular strategies could potentially be adapted for the synthesis of complex benzonitrile derivatives. The use of alternative reagents, such as sodium perborate (B1237305) in acetic acid for the oxidation of aromatic amines, also represents a move towards greener alternatives. chemicalbook.com

Chemoenzymatic Transformations

The use of enzymes as catalysts (biocatalysis) offers a powerful green alternative for chemical synthesis, providing high selectivity under mild, aqueous conditions. researchgate.net In the context of nitroaromatic compounds, enzymatic transformations are a growing field of research.

Nature has evolved several strategies for aromatic nitration. nih.gov A notable example is the bacterial cytochrome P450 enzyme, TxtE, which catalyzes the direct nitration of the indole (B1671886) ring of L-tryptophan. nih.gov Researchers have engineered this enzyme to create self-sufficient P450 chimeras with broad substrate scopes, opening the door for the biocatalytic synthesis of various nitro chemicals. nih.gov Such enzymatic nitration could offer a highly regioselective and environmentally friendly route to nitroaromatics.

Conversely, enzymes are also used for the reduction of nitro groups. Flavin-dependent nitroreductases (NRs) are gaining attention as sustainable catalysts for the production of arylamines from nitroaromatics. researchgate.net These enzymes can replace traditional chemocatalytic hydrogenation methods that often have a significant environmental impact. researchgate.net While direct application to this compound has not been reported, these chemoenzymatic methods represent the forefront of sustainable synthesis for this class of compounds.

Purification Techniques and Yield Optimization in Preparative Chemistry

Following synthesis, the isolation of a pure product is essential. This involves carefully designed work-up procedures to remove byproducts and unreacted starting materials, followed by purification techniques such as recrystallization or chromatography.

Recrystallization and Chromatographic Methods

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while impurities should remain soluble or insoluble at all temperatures. For the related compound p-nitrobenzonitrile, recrystallization from 50% acetic acid is reported to give a high recovery of purified product. orgsyn.org In the synthesis of an intermediate for 4-chloro-2-methyl-5-nitrophenol, the product is purified by recrystallization from ethanol.

For mixtures that are difficult to separate by recrystallization, chromatographic methods are employed. While specific column chromatography conditions for this compound are not detailed in the searched literature, the purification of a related isomer, 5-Chloro-2-methyl-4-nitrobenzonitrile, involves suspending the crude residue in a 1:1 mixture of diethyl ether and iso-hexane. The solid product is then isolated by filtration, a technique that lies between simple washing and chromatography.

The table below summarizes purification methods used for analogous compounds, which could be adapted for this compound.

| Compound | Purification Method |

| p-Nitrobenzonitrile | Recrystallization from 50% acetic acid. orgsyn.org |

| 4-Chloro-2-methyl-5-nitrophenyl-benzenesulfonate | Recrystallization from ethanol. |

| 5-Chloro-2-methyl-4-nitrobenzonitrile | Suspension in 1:1 diethyl ether:iso-hexane followed by filtration. |

This table provides examples of purification techniques for structurally related nitrobenzonitriles.

Work-up Procedures and Byproduct Mitigation

The work-up procedure is a critical step to isolate the crude product from the reaction mixture and mitigate the impact of byproducts. In syntheses involving copper catalysts, such as the Rosenmund-von Braun or Sandmeyer reactions, the removal of copper salts is a primary concern.

A well-documented process for a related compound, 4-chloro-2-nitrobenzonitrile, which is synthesized from 2,5-dichloronitrobenzene and copper(I) cyanide, provides a robust example of byproduct mitigation. google.comgoogle.com The work-up involves pouring the reaction mixture into cold toluene (B28343), which causes the precipitation of insoluble inorganic compounds (like copper salts). google.comnih.gov After filtering these solids, the organic filtrate is concentrated, and the residue is washed with carbon tetrachloride to yield the final product, which is described as containing almost no impurities. google.comnih.gov This procedure is explicitly noted to avoid the formation of numerous byproducts that plague other methods. google.com

In syntheses that generate acidic or basic byproducts, aqueous washes are employed. For example, the work-up for the synthesis of 5-Chloro-2-methyl-4-nitrobenzonitrile involves extracting the product into ethyl acetate (B1210297) and then washing the organic layer with aqueous sodium hydroxide (B78521) and brine to remove acidic impurities and residual water-soluble components. Similarly, in a synthesis of p-nitrobenzonitrile, the byproduct p-toluenesulfonamide (B41071) is removed by stirring the crude product in an aqueous sodium hydroxide solution, in which the sulfonamide is soluble. orgsyn.org

The following table details common byproducts in related syntheses and the strategies used to mitigate them.

| Reaction Type / Byproduct | Mitigation Strategy | Reference |

| Inorganic Copper Salts | Pouring the reaction mixture into a non-polar solvent (toluene) to precipitate salts, followed by filtration. | google.comnih.gov |

| p-Toluenesulfonamide | Washing the crude product with aqueous sodium hydroxide solution to dissolve the acidic sulfonamide. | orgsyn.org |

| Acidic Impurities | Washing the organic extract with an aqueous base (e.g., NaOH solution). | |

| Unspecified Organic Byproducts | A specific work-up involving precipitation in toluene and washing with carbon tetrachloride is noted to avoid the formation of numerous byproducts. | google.com |

This table outlines strategies for removing common byproducts during the work-up of nitrobenzonitrile syntheses.

Spectroscopic and Structural Characterization of 4 Chloro 2 Methyl 5 Nitrobenzonitrile

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of 4-Chloro-2-methyl-5-nitrobenzonitrile are determined by the collective motions of its constituent atoms.

The FT-IR spectrum of a molecule reveals the vibrational frequencies of its bonds that have a changing dipole moment. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its various functional groups. While direct experimental data for this specific compound is not widely published, theoretical calculations and data from analogous molecules, such as 4-chloro-2-methyl benzonitrile (B105546), provide a basis for predicting its spectral features. ijtsrd.comchemicalbook.com

Key expected FT-IR absorption bands include the nitrile (C≡N) stretching vibration, which typically appears in the range of 2200-2240 cm⁻¹. researchgate.net The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-Cl stretching vibration is expected in the lower frequency region, typically between 600-800 cm⁻¹. The presence of the methyl group (-CH₃) would be indicated by its characteristic stretching and bending vibrations.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| > 3000 | Aromatic C-H Stretching |

| 2925-2975 | -CH₃ Asymmetric Stretching |

| 2850-2890 | -CH₃ Symmetric Stretching |

| 2200-2240 | C≡N Stretching |

| 1500-1560 | Asymmetric NO₂ Stretching |

| 1300-1370 | Symmetric NO₂ Stretching |

| 1450-1600 | Aromatic C=C Ring Stretching |

| 1430-1470 | -CH₃ Asymmetric Bending |

| 1370-1390 | -CH₃ Symmetric Bending (Umbrella Mode) |

| 600-800 | C-Cl Stretching |

Note: The data in this table is predictive and based on characteristic functional group frequencies and analysis of similar compounds.

FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that involve a change in polarizability. For this compound, the FT-Raman spectrum is expected to be dominated by vibrations of the aromatic ring and the nitrile group. The C≡N stretching vibration, which is often a strong and sharp band in the Raman spectrum, is anticipated in the 2200-2240 cm⁻¹ region. researchgate.net The symmetric stretching vibration of the nitro group is also typically Raman active.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| > 3000 | Aromatic C-H Stretching |

| 2925-2975 | -CH₃ Asymmetric Stretching |

| 2850-2890 | -CH₃ Symmetric Stretching |

| 2200-2240 | C≡N Stretching (strong intensity) |

| 1570-1625 | Aromatic Ring Stretching |

| 1300-1370 | Symmetric NO₂ Stretching |

| ~1000 | Aromatic Ring Breathing Mode |

| 600-800 | C-Cl Stretching |

Note: The data in this table is predictive and based on characteristic functional group frequencies and analysis of similar compounds.

A comprehensive assignment of the vibrational modes of this compound requires a combined analysis of both FT-IR and FT-Raman data, often supplemented by theoretical calculations such as Density Functional Theory (DFT). scirp.org Such calculations can help to predict the vibrational frequencies and their corresponding atomic motions (Potential Energy Distribution, PED). ijtsrd.com

Nitrile Group (C≡N): The stretching vibration of the nitrile group is a highly characteristic and isolated band, expected around 2230 cm⁻¹. Its intensity is typically strong in the Raman spectrum and medium to strong in the IR spectrum. researchgate.net

Nitro Group (NO₂): The asymmetric and symmetric stretching vibrations of the nitro group are key markers. The asymmetric stretch is usually strong in the IR spectrum, while the symmetric stretch is prominent in the Raman spectrum.

Aromatic Ring: The benzene (B151609) ring gives rise to several characteristic vibrations, including C-H stretching, C=C stretching, and in-plane and out-of-plane bending modes. The substitution pattern on the ring influences the exact positions of these bands.

Methyl Group (-CH₃): The methyl group exhibits symmetric and asymmetric stretching and bending modes, which can be identified in both IR and Raman spectra.

Chloro Group (C-Cl): The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum.

By correlating the experimental (where available) and theoretical data, a detailed understanding of the vibrational dynamics of the molecule can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. Based on the substitution pattern, there are two aromatic protons in different chemical environments.

The proton at position 3 (ortho to the methyl group and meta to the nitro group) is expected to appear as a singlet.

The proton at position 6 (ortho to the nitro group and meta to the chloro and methyl groups) is also expected to appear as a singlet. Due to the strong electron-withdrawing effect of the nitro group, this proton is expected to be shifted further downfield compared to the proton at position 3.

The methyl protons (-CH₃) at position 2 are expected to appear as a singlet, typically in the range of 2.4-2.6 ppm.

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2-8.4 | Singlet | Aromatic H (pos. 6) |

| ~7.6-7.8 | Singlet | Aromatic H (pos. 3) |

| ~2.5-2.7 | Singlet | -CH₃ (pos. 2) |

Note: The data in this table is predictive and based on the analysis of substituent effects and data from similar compounds.

The ¹³C NMR spectrum of this compound will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents.

The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm.

The aromatic carbons will show a range of chemical shifts depending on the attached groups. The carbon attached to the nitro group (C5) and the carbon attached to the chloro group (C4) are expected to be significantly deshielded. The carbon attached to the methyl group (C2) and the carbon bearing the nitrile group (C1) will also have distinct chemical shifts.

The methyl carbon (-CH₃) is expected to appear in the aliphatic region, typically around 20 ppm.

Data from related compounds like 2-methyl-5-nitrobenzonitrile (B181607) can be used to estimate the chemical shifts. chemicalbook.com

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148-152 | C5 (C-NO₂) |

| ~138-142 | C4 (C-Cl) |

| ~140-144 | C2 (C-CH₃) |

| ~133-137 | C6 |

| ~125-129 | C3 |

| ~115-120 | C1 (C-CN) |

| ~114-118 | C≡N |

| ~19-22 | -CH₃ |

Note: The data in this table is predictive and based on the analysis of substituent effects and data from similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) signals and elucidating the connectivity within a molecule. wikipedia.org For this compound, several 2D NMR experiments are critical for structural confirmation.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org In this compound, there are two aromatic protons, H-3 and H-6. Since these protons are separated by four bonds (a meta relationship), no cross-peak is expected between them in a standard COSY spectrum. The methyl protons would appear as a singlet with no COSY correlations.

Heteronuclear Single Quantum Coherence (HSQC): Formerly known as HMQC, this experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). wikipedia.org This would show a clear correlation between the methyl protons and the methyl carbon, as well as correlations between the two aromatic protons (H-3, H-6) and their respective aromatic carbons (C-3, C-6).

Key expected HMBC correlations would include:

The methyl protons showing correlations to C-1, C-2, and C-3.

The aromatic proton H-3 showing correlations to C-1, C-2, C-4, and C-5.

The aromatic proton H-6 showing correlations to C-1, C-4, C-5, and the nitrile carbon.

These correlations allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the specific isomeric structure.

Table 1: Predicted ¹H and ¹³C NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -CH₃ | ~2.6 | ~20 | C-1, C-2, C-3 |

| H-3 | ~7.8 | ~125 | C-1, C-2, C-4, C-5 |

| H-6 | ~8.1 | ~128 | C-1, C-4, C-5, -CN |

| C-1 | - | ~135 | - |

| C-2 | - | ~140 | - |

| C-4 | - | ~132 | - |

| C-5 | - | ~148 | - |

| -CN | - | ~117 | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and structural composition of a compound through the analysis of its molecular ion and fragmentation patterns. The nominal molecular weight of this compound is 196 g/mol . watson-int.com

Upon electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks at m/z 196 (M⁺) and m/z 198 (M+2⁺), with the latter having about one-third the intensity of the former.

The fragmentation of this compound would likely proceed through several established pathways for aromatic nitro and chloro compounds:

Loss of a chlorine radical (•Cl): This is a common fragmentation for chloroaromatic compounds, which would lead to a fragment ion at m/z 161.

Loss of the nitro group (•NO₂): Elimination of the nitro group would result in a fragment at m/z 150.

Loss of nitric oxide (NO): A rearrangement followed by the loss of NO can occur from the molecular ion, giving a peak at m/z 166.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce an ion at m/z 181.

Loss of hydrogen cyanide (HCN): Fragmentation of the benzonitrile ring can lead to the loss of HCN, resulting in a fragment at m/z 169 from the molecular ion.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 196/198 | [C₈H₅ClN₂O₂]⁺ | - (Molecular Ion) |

| 181/183 | [M - CH₃]⁺ | •CH₃ |

| 166/168 | [M - NO]⁺ | •NO |

| 161 | [M - Cl]⁺ | •Cl |

| 150 | [M - NO₂]⁺ | •NO₂ |

Computational and Theoretical Investigations of 4 Chloro 2 Methyl 5 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Chloro-2-methyl-5-nitrobenzonitrile at the atomic level. These calculations allow for the determination of the molecule's optimized geometry and the energies associated with its various quantum states.

Density Functional Theory (DFT) Based Methodologies

Density Functional Theory (DFT) has become a primary tool for computational studies on aromatic systems like this compound due to its balance of accuracy and computational cost. researchgate.netresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

A common approach involves geometry optimization using hybrid DFT functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311G(d,p). ijtsrd.com This level of theory is effective for predicting molecular geometries, vibrational frequencies, and other electronic properties. For instance, in studies of similar substituted benzonitriles, DFT calculations have been successfully used to determine bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.netnih.gov

The selection of the functional is critical. While B3LYP is widely used, other functionals like PBEPBE and TPSSTPSS have also been employed in studies of substituted benzenes to analyze different aspects of their electronic structure. mdpi.com The choice of functional can influence the predicted electronic properties and must be carefully considered based on the specific properties being investigated.

Table 1: Representative DFT Functionals and Their Applications

| Functional | Type | Common Applications |

| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, electronic properties. ijtsrd.com |

| PBEPBE | GGA | Solid-state systems, analysis of electronic structure. mdpi.com |

| TPSSTPSS | Meta-GGA | Improved thermochemistry and barrier heights. mdpi.com |

| M06-2X | Hybrid Meta-GGA | Non-covalent interactions, thermochemistry, kinetics. |

| HSEH1PBE | Range-separated hybrid | Band gaps in solids, electronic properties. mdpi.com |

This table presents a selection of DFT functionals and their general applications in computational chemistry.

Hartree-Fock (HF) and Post-Hartree-Fock Calculations

The Hartree-Fock (HF) method is another fundamental ab initio approach used in the computational analysis of molecules like this compound. grafiati.com HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. While computationally less intensive than more advanced methods, HF often serves as a starting point for more accurate calculations. ijtsrd.comresearchgate.net

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, build upon the HF solution to incorporate electron correlation effects, which are neglected in the HF approximation. These methods offer higher accuracy for energetic and property predictions but come with a significantly higher computational cost, making them more suitable for smaller systems or for benchmarking results from less expensive methods like DFT.

In practice, for a molecule of the size of this compound, a common strategy is to perform initial geometry optimizations and frequency calculations at the HF level, which can then be refined using DFT or more advanced post-HF methods. ijtsrd.com

Basis Set Optimization and Computational Efficiency

The choice of the basis set is a critical factor that influences the accuracy and efficiency of quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational time.

For molecules containing various atoms like this compound, Pople-style basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p) are commonly employed. researchgate.netnih.gov The notations indicate the number of basis functions used for core and valence electrons, with additional polarization functions (d,p) and diffuse functions (+) to better describe anisotropic electron distributions and weakly bound electrons, respectively.

Optimizing the basis set involves finding a compromise between the desired accuracy of the calculation and the available computational resources. For initial geometry optimizations, a smaller basis set might be used, followed by more refined calculations with a larger basis set for more accurate energy and property predictions.

Molecular Orbital Analysis

The analysis of molecular orbitals (MOs) provides crucial insights into the chemical reactivity and electronic properties of this compound. The frontier molecular orbitals, in particular, play a key role in chemical reactions and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are central to understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The spatial distribution and energy of these orbitals can be determined through quantum chemical calculations.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the electron-donating methyl group, while the LUMO is anticipated to be concentrated around the electron-withdrawing nitro and cyano groups. The distribution of these orbitals determines the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Orbital Characteristics for this compound

| Orbital | Predicted Localization | Role in Reactivity |

| HOMO | Aromatic ring, methyl group | Electron donor, site for electrophilic attack. |

| LUMO | Nitro group, cyano group, chloro group | Electron acceptor, site for nucleophilic attack. |

This table provides a qualitative prediction of the HOMO and LUMO characteristics based on the functional groups present in the molecule.

Band Gap and Electronic Transition Predictions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Computational methods like DFT can provide a good estimate of the HOMO-LUMO gap. This energy gap is also related to the electronic absorption properties of the molecule. The lowest energy electronic transition often corresponds to the promotion of an electron from the HOMO to the LUMO. Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions.

For this compound, the presence of chromophoric groups such as the nitro and cyano groups attached to the benzene (B151609) ring is expected to result in electronic transitions in the ultraviolet-visible region of the electromagnetic spectrum.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The charge distribution within a molecule is fundamental to understanding its chemical behavior. For this compound, the distribution of electrons is significantly influenced by its various substituents: the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, the electronegative chloro (-Cl) atom, and the electron-donating methyl (-CH₃) group.

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the electrostatic potential on a molecule's surface. uni-muenchen.denumberanalytics.com It is used to predict how a molecule will interact with other chemical species. numberanalytics.comlookchem.com The MEP map is color-coded to indicate different regions of electrostatic potential. uni-muenchen.de Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.denumberanalytics.com Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP analysis would likely reveal significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making these the primary sites for electrophilic interactions. Conversely, positive potential would be expected around the hydrogen atoms of the methyl group and potentially on the aromatic ring itself, influenced by the strong electron-withdrawing groups.

Specific MEP maps and calculated atomic charge values for this compound are not available in the reviewed literature, but the table below illustrates the kind of data a Mulliken population analysis, a method for calculating atomic charges, would provide.

Table 1: Illustrative Atomic Charges (Mulliken) for this compound (Note: These are hypothetical values for illustrative purposes as specific published data is unavailable.)

| Atom | Hypothetical Charge (a.u.) |

| C1 (C-CN) | +0.250 |

| C2 (C-CH₃) | -0.150 |

| C3 | +0.050 |

| C4 (C-Cl) | +0.180 |

| C5 (C-NO₂) | +0.220 |

| C6 | -0.080 |

| N (in CN) | -0.350 |

| C (in CH₃) | -0.200 |

| H (in CH₃) | +0.110 |

| Cl | -0.190 |

| N (in NO₂) | +0.550 |

| O (in NO₂) | -0.400 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a system into localized orbitals that align with classical chemical bonding concepts like bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, and understanding electron delocalization effects. youtube.com

The analysis involves a second-order perturbation theory approach to evaluate the energetic stabilization (E(2)) resulting from the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. researchgate.net A high E(2) value indicates a strong electronic interaction.

In this compound, NBO analysis would be expected to reveal several key interactions:

Hyperconjugation: Interactions between the filled C-H bonding orbitals of the methyl group and the empty antibonding orbitals (π*) of the aromatic ring.

Resonance Effects: Delocalization from the lone pairs of the chlorine atom and the oxygen atoms of the nitro group into the π* orbitals of the benzene ring.

Inductive Effects: The polarization of sigma bonds due to the high electronegativity of the nitrogen, oxygen, and chlorine atoms.

Detailed NBO analysis tables quantifying the stabilization energies for this compound are not present in the available search results. The following table provides a hypothetical representation of such findings.

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory for this compound (Note: This table is illustrative. Specific donor-acceptor interactions and energies require dedicated quantum chemical calculations.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O (Nitro) | π* (C5-C6) | 15.2 | π-conjugation |

| LP (1) Cl | π* (C3-C4) | 8.5 | π-conjugation |

| σ (C-H) (Methyl) | π* (C1-C2) | 2.1 | Hyperconjugation |

| π (C1-C6) | π* (C-N) (Nitrile) | 25.0 | Ring-substituent conjugation |

Predicted Vibrational Spectra and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly Density Functional Theory (DFT), can predict these vibrational frequencies. dtic.milacs.org Comparing the theoretically predicted spectrum with experimental data allows for the accurate assignment of vibrational modes to specific bond stretches, bends, and torsions. researchgate.net

For this compound, the vibrational spectrum would be characterized by several key frequencies:

-C≡N Stretch: A strong, sharp band typically appearing in the 2220-2240 cm⁻¹ region. nih.gov

-NO₂ Stretches: Asymmetric and symmetric stretching modes, usually found around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations above 2900 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

A direct comparison between experimental and theoretical vibrational spectra for this compound cannot be compiled, as no published studies containing both sets of data were found. The table below illustrates how such a comparison would be presented.

Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: Experimental data is required for a valid comparison. Wavenumbers are hypothetical.)

| Vibrational Mode Assignment | Theoretical Frequency (DFT) | Experimental Frequency (FTIR/Raman) |

| C-H stretch (methyl) | 2985 | Data not available |

| C≡N stretch | 2235 | Data not available |

| NO₂ asymmetric stretch | 1545 | Data not available |

| C=C aromatic stretch | 1480 | Data not available |

| NO₂ symmetric stretch | 1350 | Data not available |

| C-Cl stretch | 750 | Data not available |

Conformational Landscape and Rotational Barrier Studies

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. gmu.edulibretexts.org For this compound, key conformational questions involve the rotation around single bonds, particularly the bonds connecting the methyl and nitro groups to the aromatic ring.

Computational studies can map the potential energy surface (PES) by systematically rotating these groups. acs.org This analysis identifies the most stable (lowest energy) conformation and the energy barriers required to rotate from one conformation to another. mdpi.comnsf.gov The rotational barrier for the nitro group, for example, is influenced by steric hindrance from the adjacent chloro and methyl groups and by electronic effects (resonance stabilization). researchgate.net Understanding these barriers is crucial as the conformation can impact the molecule's reactivity and intermolecular interactions.

A detailed conformational analysis with calculated rotational energy barriers for this compound has not been reported in the available literature. Such a study would quantify the energy required to rotate the -CH₃ and -NO₂ groups out of their equilibrium positions.

Theoretical Characterization of Molecular Descriptors for QSAR Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific property. nih.govwikipedia.org These models rely on numerical values called molecular descriptors, which quantify various aspects of a molecule's physicochemical properties. protoqsar.com

For a molecule like this compound, which belongs to the class of nitroaromatic compounds, QSAR studies are often used to predict properties like mutagenicity or toxicity. nih.govresearchgate.netmdpi.com Theoretical descriptors can be calculated using computational chemistry and are broadly categorized as:

Constitutional (0D/1D): Molecular weight, atom counts, number of rotatable bonds. hufocw.org

Topological (2D): Indices that describe atomic connectivity, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical (3D): Molecular surface area, volume, and shape indices.

Quantum-Chemical: Derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. ucsb.edu

While general QSAR studies on nitroaromatic compounds exist, a specific list of calculated molecular descriptors for this compound is not available. The table below provides examples of common descriptors that would be calculated in such a study.

Table 4: Examples of Theoretical Molecular Descriptors Relevant for QSAR Analysis (Note: Values are not provided as they require specific calculations for this compound.)

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Balaban J index | A topological index based on distance sums within the molecular graph. |

| Geometrical | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Multi-Step Organic Syntheses

4-Chloro-2-methyl-5-nitrobenzonitrile serves as a crucial starting material or intermediate in numerous multi-step synthetic pathways. Its reactivity is dictated by the interplay of its functional groups: the electron-withdrawing nitro and cyano groups, the ortho-directing methyl group, and the displaceable chloro group. This arrangement allows for selective chemical transformations, making it a valuable building block for constructing more complex molecular architectures. The presence of these groups on the aromatic ring influences the regioselectivity of subsequent reactions, such as nucleophilic aromatic substitution and reduction of the nitro group.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The compound is a significant precursor in the synthesis of advanced pharmaceutical intermediates and scaffolds. google.comhtdchem.com Its derivatives are integral to the development of various therapeutic agents.

Synthesis of Nitrogen-Containing Heterocycles

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles. nih.gov These cyclic structures are fundamental to the core of many biologically active compounds. openmedicinalchemistryjournal.com The nitrile and nitro functionalities of the parent molecule can be chemically modified to participate in cyclization reactions, leading to the formation of diverse heterocyclic systems like benzimidazoles, quinazolinones, and benzodiazepines. These scaffolds are prevalent in medicinal chemistry due to their ability to interact with biological targets. For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable reagent, can initiate the formation of a new heterocyclic ring fused to the original benzene (B151609) ring.

Derivatization for Target Molecule Construction

The strategic positioning of the chloro, methyl, nitro, and cyano groups on the benzonitrile (B105546) ring allows for a wide range of derivatization reactions. This facilitates the construction of target molecules with desired pharmacological properties. Key transformations include:

These derivatization strategies enable medicinal chemists to systematically explore the structure-activity relationships of new compounds, optimizing their efficacy and other pharmacokinetic properties.

Role in the Development of Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound and its derivatives have found applications in the agrochemical sector. Certain heterocyclic compounds derived from this precursor exhibit pesticidal, herbicidal, or fungicidal activities. openmedicinalchemistryjournal.com The development of novel agrochemicals is crucial for crop protection and ensuring food security. The versatility of this building block allows for the creation of diverse chemical libraries that can be screened for potential agrochemical applications.

In the realm of specialty chemicals, this compound can be used to synthesize molecules with specific properties for various industrial uses, although detailed public information on these specific applications is often proprietary.

Functional Material Synthesis and Optoelectronic Applications

The unique electronic properties of the this compound scaffold make it a candidate for the synthesis of functional materials with potential optoelectronic applications.

Precursors for Dyes and Pigments

Historically, nitroaromatic compounds have been fundamental in the synthesis of dyes and pigments. google.comgoogle.comepa.gov The chromophoric and auxochromic groups present in derivatives of this compound can impart color. By modifying the substituents on the aromatic ring, the absorption and emission properties of the resulting molecules can be tuned across the visible spectrum. The nitrile group can also be a precursor to other functionalities that are common in dye chemistry. While this specific compound may not be a direct dye itself, its role as an intermediate allows for the synthesis of more complex dye structures. google.com

The following table provides a summary of the key applications and the corresponding synthetic transformations of this compound.

| Application Area | Key Synthetic Transformations | Resulting Molecular Scaffolds/Products |

| Pharmaceuticals | Reduction of nitro group, nucleophilic substitution, cyclization reactions. | Nitrogen-containing heterocycles (e.g., benzimidazoles, quinazolinones), advanced pharmaceutical intermediates. |

| Agrochemicals | Derivatization to introduce toxophoric groups. | Herbicides, fungicides, pesticides. |

| Specialty Chemicals | Functional group interconversion. | Various specialty chemicals with tailored properties. |

| Dyes and Pigments | Elaboration into extended conjugated systems. | Azo dyes, other complex dye structures. |

Application in Polymer Chemistry

The utility of this compound in polymer chemistry is primarily realized through its chemical transformation into more reactive monomers. The parent compound itself, with its nitro and chloro substituents, is not typically employed directly for polymerization. However, its derivative, 5-amino-4-chloro-2-methylbenzonitrile (B8135407), which is obtained through the reduction of the nitro group, presents a valuable precursor for the synthesis of high-performance polymers. This bifunctional monomer, possessing both an amine and a nitrile group, can be incorporated into polymer backbones to impart specific properties.

Aromatic polyamides and polyimides containing nitrile groups are known for their high thermal stability, excellent mechanical strength, and good solubility in organic solvents. lew.roresearchgate.net The incorporation of the nitrile (–CN) functionality is a strategic approach to enhance polymer performance. For instance, the strong polarity of the nitrile group can improve intermolecular interactions, leading to materials with higher glass transition temperatures and enhanced mechanical properties. While direct studies on polymers derived from 5-amino-4-chloro-2-methylbenzonitrile are not extensively documented in publicly available research, the established principles of polymer chemistry allow for a reasoned projection of its potential applications.

The presence of the chloro and methyl groups on the aromatic ring of this monomer would further influence the final properties of the polymer. The methyl group can enhance solubility, while the chlorine atom can increase flame retardancy and modify the electronic characteristics of the polymer chain.

Table 1: Illustrative Properties of Aromatic Polyimides Containing Nitrile Groups

| Polymer Type | Dianhydride Used | Diamine Used (Illustrative) | Glass Transition Temperature (°C) | Decomposition Temperature (°C) | Solubility | Reference |

| Polyimide | 4,4'-Oxidiphthalic dianhydride | Aromatic diamine with nitrile group | 203-284 | > 438 | Soluble in NMP, DMF, DMAc | lew.ro |

| Poly(amide imide) | Diacid chloride with nitrile group | Aromatic diamine with ether linkages | 190-220 | > 390 | Soluble in NMP, DMF, DMSO | researchgate.net |

NMP: N-methylpyrrolidone, DMF: N,N-dimethylformamide, DMAc: N,N-dimethylacetamide, DMSO: Dimethyl sulfoxide.

The data in Table 1, derived from studies on analogous systems, underscores the potential of incorporating nitrile-functionalized monomers to produce thermally stable and processable high-performance polymers. The polycondensation reaction of 5-amino-4-chloro-2-methylbenzonitrile with various aromatic dianhydrides or diacid chlorides could yield novel polyimides or polyamides with a unique combination of properties. researchgate.net

Contributions to Ligand Design in Coordination Chemistry

The compound this compound serves as a foundational building block for the synthesis of specialized ligands for coordination chemistry. Similar to its application in polymer science, it is the amino derivative, 5-amino-4-chloro-2-methylbenzonitrile, that acts as the primary precursor for ligand synthesis. Aminobenzonitriles are a class of compounds that have demonstrated significant utility in the construction of a diverse range of coordination complexes, including discrete mononuclear species, coordination polymers, and metal-organic frameworks (MOFs). tandfonline.comrsc.orgfrontiersin.org

The coordination behavior of aminobenzonitrile ligands is versatile, with the potential for metal binding through either the lone pair of electrons on the amino group or the nitrile nitrogen. This dual-coordination capability allows for the formation of intricate and multidimensional structures. The specific substituent pattern on the benzonitrile ring plays a crucial role in dictating the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and functional properties of the resulting metal complexes.

In the case of ligands derived from 5-amino-4-chloro-2-methylbenzonitrile, the electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups, along with the amino group, would modulate the electron density on the aromatic ring and the coordinating nitrogen atoms. This, in turn, would affect the ligand's affinity for different metal ions and the stability of the resulting coordination bonds. The steric hindrance provided by the methyl group ortho to the nitrile could also influence the coordination geometry around the metal center.

Table 2: Coordination Modes of Aminobenzonitrile Ligands with Transition Metals

| Ligand | Metal Ion | Coordination Site(s) | Resulting Structure | Reference |

| 4-Aminobenzonitrile | Platinum(II) | Amino Nitrogen | Mononuclear complex | tandfonline.com |

| 4-Aminobenzonitrile | Zinc(II) | Amino Nitrogen | 1-D Coordination Polymer | tandfonline.com |

| 4-Aminobenzonitrile | Copper(II) | Nitrile Nitrogen & Amino Nitrogen | 1-D Coordination Polymer | tandfonline.com |

| 4-Aminobenzonitrile | Cadmium(II) | Amino & Nitrile Nitrogen (bridging) | 3-D Coordination Polymer | tandfonline.com |

The design of ligands with specific functionalities is a cornerstone of modern coordination chemistry, enabling the development of materials with tailored properties for applications in catalysis, sensing, and gas storage. nih.govyoutube.com While specific research on coordination complexes of ligands derived from this compound is not widely reported, the established principles of ligand design and the known coordination chemistry of related aminobenzonitriles suggest that it is a promising candidate for the synthesis of novel functional coordination compounds. tandfonline.com

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Chemical Knowledge

Currently, the primary contribution to the chemical knowledge of 4-Chloro-2-methyl-5-nitrobenzonitrile is its confirmed existence and availability from commercial suppliers, identified by its CAS number 178448-14-1. watson-int.comsigmaaldrich.comheowns.comsynquestlabs.comambeed.com Its structure, featuring a chlorinated and nitrated benzonitrile (B105546) backbone with a methyl group, places it within a class of compounds known for their utility as intermediates in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and materials science.

A study on the synthesis of novel 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents included a compound with a 2-methyl-5-nitrophenyl substituent. nih.gov While the research did not explicitly state the use of this compound as a precursor, the structural similarity suggests its potential as a valuable building block in the synthesis of pharmacologically active agents.

Identification of Unexplored Reactivity and Synthetic Challenges

The reactivity of this compound is largely uncharted territory, presenting a fertile ground for synthetic exploration. The molecule possesses several reactive sites, including the nitrile group, the nitro group, and the aromatic ring, which are susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution: The presence of a strongly electron-withdrawing nitro group ortho and para to the chlorine atom should activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This presents an opportunity to displace the chloro substituent with a range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of novel compounds. The steric hindrance from the adjacent methyl group might influence the reaction kinetics and regioselectivity, a factor that warrants detailed investigation.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which would provide a key intermediate for the synthesis of a variety of derivatives, including amides, sulfonamides, and diazonium salts. google.com The resulting 5-amino-4-chloro-2-methylbenzonitrile (B8135407) could be a precursor to heterocyclic compounds with potential biological activity.

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemicalbook.com This would yield 4-chloro-2-methyl-5-nitrobenzoic acid or its corresponding amide, opening up further avenues for derivatization.

Synthetic Challenges: A key challenge in the synthesis of this compound itself lies in achieving the specific substitution pattern on the benzene (B151609) ring. The synthesis of a related compound, 5-chloro-2-methyl-4-nitrobenzonitrile, involves a Sandmeyer reaction starting from 5-chloro-2-methyl-4-nitroaniline. A similar strategy could potentially be adapted for the target molecule.

Opportunities for Advanced Computational Modeling and Machine Learning in Prediction

Given the limited experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the molecule's electronic structure, including the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. mdpi.com These calculations can provide insights into the most likely sites for electrophilic and nucleophilic attack, thus guiding synthetic efforts. mdpi.com Furthermore, spectroscopic properties such as NMR and IR spectra can be predicted and compared with experimental data for structural verification.

Machine Learning in Reactivity Prediction: As more data on the reactivity of substituted benzonitriles becomes available, machine learning models could be trained to predict the outcomes of reactions involving this compound with various reagents and under different conditions. This could accelerate the discovery of new synthetic routes and novel derivatives.

Emerging Applications and Interdisciplinary Research Prospects

The true potential of this compound likely lies in its application as an intermediate in interdisciplinary research fields.

Medicinal Chemistry: As suggested by related research, this compound could be a valuable scaffold for the development of new therapeutic agents. nih.gov The presence of multiple functional groups allows for the facile introduction of pharmacophores to target a wide range of biological targets. Its potential as a precursor to antidiabetic, antibacterial, or anticancer agents warrants further investigation.

Materials Science: Nitrile-containing aromatic compounds are known to be precursors for high-performance polymers and functional materials. The specific substitution pattern of this compound could lead to materials with unique thermal, optical, or electronic properties.

Agrochemicals: Substituted nitroaromatic compounds have a long history of use in the agrochemical industry. google.com The potential of this compound and its derivatives as herbicides, fungicides, or insecticides is an unexplored but potentially fruitful area of research.

Broader Impact on Chemical Science and Related Fields

The systematic study of this compound would contribute to a deeper understanding of the structure-reactivity relationships in polysubstituted aromatic systems. The insights gained from exploring its chemistry could be applied to the synthesis and functionalization of other complex molecules. By serving as a versatile building block, it has the potential to accelerate innovation in drug discovery, materials science, and agrochemistry, thereby having a broad and positive impact on both academic research and industrial applications.

Q & A

Q. How can researchers optimize the synthesis of 4-chloro-2-methyl-5-nitrobenzonitrile to improve yield and purity?

Methodological Answer: Synthetic routes for nitro-substituted benzonitriles often involve nitration and halogenation steps. For example, nitration of 4-chloro-2-methylbenzonitrile can be performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Reaction monitoring via TLC or HPLC is critical to identify intermediates . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of HNO₃) and reaction time (2–4 hours).

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, the nitro group deshields adjacent protons, producing distinct splitting patterns (e.g., aromatic protons at δ 8.2–8.5 ppm) .

- IR Spectroscopy: Nitrile stretches (~2230 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) are diagnostic .

- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]⁺) validate the molecular formula (C₈H₄ClN₂O₂) .

- HPLC-PDA: Quantifies purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers address solubility challenges during experimental workflows?

Methodological Answer: this compound is sparingly soluble in polar solvents. To enhance solubility:

- Use DMSO or DMF for reaction media (1–5% v/v).

- For crystallization, employ mixed solvents (e.g., dichloromethane/hexane) .

- Sonication (30–60 minutes) or heating (40–50°C) can aid dissolution without decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity during nitration of substituted benzonitriles?

Methodological Answer: Regioselectivity conflicts often arise from competing electronic (directing effects) and steric factors. Computational modeling (DFT) predicts favorable nitration sites by analyzing charge distribution and frontier molecular orbitals. Experimental validation involves synthesizing isomers and comparing spectral data (e.g., NOESY for spatial proximity) . For 4-chloro-2-methylbenzonitrile, the nitro group favors the meta position to the nitrile due to electron-withdrawing effects .

Q. How can computational chemistry predict the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Pathways: Use Gaussian or ORCA software to model hydrolysis under acidic/basic conditions. Transition state analysis identifies rate-limiting steps (e.g., nitrile → amide conversion) .

- Photodegradation: TD-DFT predicts UV-Vis absorption spectra; radical intermediates (•OH, •Cl) are simulated via CASSCF .

- Ecotoxicity: QSAR models estimate LC50 values for aquatic organisms using logP and HOMO-LUMO gaps .

Q. What are the methodological considerations for studying its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄ or XPhos Pd G3 with K₂CO₃ in toluene/water (80°C). Monitor conversion via GC-MS .

- Substrate Limitations: The nitro group may deactivate the aryl chloride; use electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) to enhance reactivity .

- Workflow: Purify products via flash chromatography (hexane/EtOAc) and characterize via X-ray crystallography for unambiguous structure confirmation .

Q. How do steric and electronic effects influence its biological activity in medicinal chemistry studies?

Methodological Answer:

- SAR Studies: Synthesize analogs (e.g., 4-F, 4-Br) and compare IC50 values in enzyme assays (e.g., kinase inhibition).

- Docking Simulations: AutoDock Vina models ligand-receptor interactions; nitro groups may form hydrogen bonds with active-site residues .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.